molecular formula C21H15N5O6S B7764175 CID 6380590

CID 6380590

Cat. No.: B7764175
M. Wt: 465.4 g/mol
InChI Key: VIQSBJOMLQLAKC-ATJXCDBQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CID 6380590 is a PubChem Compound Identifier (CID) assigned to a chemical compound in the PubChem database. HCH isomers, such as α-HCH, β-HCH, and γ-HCH (Lindane), are structurally similar but differ in chlorine atom spatial arrangements, leading to distinct physicochemical and toxicological properties . Regulatory agencies have restricted their use due to documented ecological and human health risks, including neurotoxicity and carcinogenicity .

Properties

InChI

InChI=1S/C21H15N5O6S/c27-21-20(23-22-15-8-12-18(13-9-15)33(30,31)32)19(14-6-10-17(11-7-14)26(28)29)24-25(21)16-4-2-1-3-5-16/h1-13,22H,(H,30,31,32)/b23-20-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIQSBJOMLQLAKC-ATJXCDBQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=NNC3=CC=C(C=C3)S(=O)(=O)O)C(=N2)C4=CC=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=N\NC3=CC=C(C=C3)S(=O)(=O)O)/C(=N2)C4=CC=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N5O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of compound “CID 6380590” involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and yield of the compound. The synthesis typically includes a series of chemical reactions, such as condensation, reduction, and purification steps. The reaction conditions, including temperature, pressure, and catalysts, are carefully controlled to achieve the desired product.

Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up to meet the demand. The industrial methods involve large-scale reactors and advanced technologies to optimize the production process. The use of automated systems and quality control measures ensures the consistency and quality of the compound produced.

Chemical Reactions Analysis

Types of Reactions: Compound “CID 6380590” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions: The reactions involving compound “this compound” typically use common reagents such as acids, bases, and oxidizing agents. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve the desired outcomes.

Major Products Formed: The major products formed from the reactions of compound “this compound” depend on the specific reaction conditions and reagents used. These products are often characterized by their unique chemical and physical properties, making them valuable for various applications.

Scientific Research Applications

Compound “CID 6380590” has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, the compound is used to investigate cellular processes and molecular interactions. In medicine, it is explored for its potential therapeutic effects and drug development. Additionally, the compound finds applications in industry for manufacturing advanced materials and chemicals.

Mechanism of Action

The mechanism of action of compound “CID 6380590” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their activity, and modulating cellular processes. The detailed understanding of its mechanism of action is crucial for developing new applications and improving its efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 6380590, we compare it with two structurally related HCH isomers: 1,2,3,4,5,6-hexachlorocyclohexane (CAS 608-73-1) and hexachlorocyclopentadiene (CAS 77-47-4) . These compounds share functional similarities (e.g., pesticide applications) but exhibit critical differences in environmental behavior and toxicity.

Table 1: Comparative Analysis of this compound and Similar Compounds

Property This compound (Hypothesized HCH Isomer) 1,2,3,4,5,6-Hexachlorocyclohexane (CAS 608-73-1) Hexachlorocyclopentadiene (CAS 77-47-4)
Molecular Formula C₆H₆Cl₆ (assumed) C₆H₆Cl₆ C₅Cl₆
CAS Number Not explicitly provided 608-73-1 77-47-4
Structure Chlorinated cyclohexane isomer Fully chlorinated cyclohexane Chlorinated cyclopentadiene derivative
Primary Use Pesticide (historical) Industrial intermediate, pesticide precursor Flame retardant, chemical synthesis
Environmental Half-Life High (years) Moderate (months to years) Low (days to weeks)
Toxicity (LD₅₀) High (neurotoxic, carcinogenic) High (similar to HCH isomers) Moderate (hepatotoxic)
EPA Reference ID Not available 59220 6494

Key Findings:

Structural Differences :

  • This compound and 1,2,3,4,5,6-hexachlorocyclohexane are both cyclohexane derivatives with six chlorine atoms, but spatial isomerism impacts their reactivity and environmental fate. Hexachlorocyclopentadiene, however, features a cyclopentadiene backbone, reducing its environmental persistence compared to HCH isomers .
  • Chlorine atom positions in HCH isomers influence dipole moments and solubility. For example, γ-HCH (Lindane) is more polar and bioavailable than β-HCH .

Functional and Toxicological Contrasts :

  • This compound (hypothesized) : Likely shares the high toxicity profile of HCH isomers, with long-term ecological impacts due to bioaccumulation in fatty tissues.
  • 1,2,3,4,5,6-Hexachlorocyclohexane : Used as a pesticide precursor but phased out due to endocrine-disrupting effects observed in aquatic organisms .
  • Hexachlorocyclopentadiene : Less persistent but still hazardous; associated with liver damage in mammalian studies .

Regulatory Status :

  • HCH isomers, including this compound analogs, are listed under the Stockholm Convention on Persistent Organic Pollutants (POPs). Hexachlorocyclopentadiene is regulated under the Toxic Substances Control Act (TSCA) due to its role in synthesizing restricted flame retardants .

Research Findings and Implications

  • Environmental Impact: HCH isomers like this compound exhibit half-lives exceeding 5 years in soil, contributing to groundwater contamination.
  • Health Risks: Epidemiological studies link HCH exposure to increased cancer incidence, particularly non-Hodgkin lymphoma. Mechanistic studies suggest these compounds disrupt mitochondrial function and induce oxidative stress .
  • Analytical Challenges : Mass spectrometry (MS) and collision cross-section (CCS) data are critical for distinguishing HCH isomers in environmental samples. Advanced techniques like LC-ESI-MS/MS have improved detection limits to sub-ppb levels .

Q & A

Basic Question

  • Keyword Optimization : Combine this compound with terms like "mechanism of action," "spectral data," or "in vitro/in vivo effects." Use Boolean operators (AND/OR/NOT) and database filters (e.g., PubMed, SciFinder) to exclude non-academic sources .
  • Critical Appraisal : Prioritize primary literature with rigorous experimental details (e.g., full synthesis protocols, spectroscopic validation in ). Use citation managers (Zotero, EndNote) to track sources and annotate methodological strengths/weaknesses .

How to design a hypothesis-driven experimental plan for this compound?

Basic Question

  • Hypothesis Development : Base hypotheses on mechanistic predictions (e.g., "this compound inhibits Enzyme X via competitive binding at Site Y"). Justify using prior structural or kinetic data .
  • Experimental Workflow :
    • Controls : Include positive/negative controls (e.g., known inhibitors, solvent-only).
    • Replicates : Use ≥3 biological replicates to account for variability.
    • Validation : Predefine criteria for success (e.g., ≥50% inhibition at 10 µM).
      Reference protocols from for reproducibility (e.g., HPLC purity standards, NMR characterization) .

How to analyze contradictory data in studies involving this compound?

Advanced Question

  • Root-Cause Analysis :
    • Technical Variability : Check instrument calibration (e.g., HPLC gradients, mass spec sensitivity) and batch-to-batch compound purity .
    • Contextual Factors : Assess differences in experimental models (e.g., cell lines vs. primary cells) or assay conditions (pH, temperature) .
  • Statistical Reconciliation : Apply mixed-effects models to account for nested variables or use meta-analysis to pool data across studies .

What methodologies optimize experimental design for studying this compound's mechanism of action?

Advanced Question

  • High-Throughput Screening (HTS) : Use dose-response matrices to identify off-target effects. Validate hits with orthogonal assays (e.g., SPR for binding, enzymatic assays for activity) .
  • Computational Integration : Pair molecular docking (e.g., AutoDock Vina) with MD simulations to predict binding modes, then prioritize in vitro testing for validation .

How to integrate multi-omics data in this compound research?

Advanced Question

  • Workflow :
    • Transcriptomics : Identify differentially expressed genes post-treatment via RNA-seq.
    • Proteomics : Correlate protein abundance changes (e.g., SILAC labeling).
    • Metabolomics : Track metabolic flux alterations (e.g., LC-MS profiling).
  • Data Fusion : Use pathway enrichment tools (IPA, KEGG) to map cross-omic interactions and identify key nodes affected by this compound .

Methodological Frameworks Table

FrameworkApplication to this compound ResearchEvidence Source
PICOT Define population (e.g., cancer cells), intervention (dose), comparison (control compound), outcome (apoptosis), timeframe (48h).
FINER Ensure feasibility (lab resources), novelty (uncharacterized targets), relevance (therapeutic potential).
Principal Contradiction Analysis Resolve technical vs. biological variability in data interpretation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.